molecular formula C12H13BrN6O3 B11510359 4-amino-N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide

4-amino-N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide

Cat. No.: B11510359
M. Wt: 369.17 g/mol
InChI Key: WKAUOAZWSSLYPX-FZSIALSZSA-N
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Description

(Z)-4-AMINO-N’-[(E)-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including an oxadiazole ring, an amino group, and a brominated phenyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-AMINO-N’-[(E)-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 3-bromo-5-ethoxy-4-hydroxybenzaldehyde and 4-amino-1,2,5-oxadiazole-3-carboximidamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-AMINO-N’-[(E)-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

(Z)-4-AMINO-N’-[(E)-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-4-AMINO-N’-[(E)-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a biochemical assay or binding to a receptor in a pharmacological study.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-4-AMINO-N’-[(E)-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C12H13BrN6O3

Molecular Weight

369.17 g/mol

IUPAC Name

4-amino-N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C12H13BrN6O3/c1-2-21-8-4-6(3-7(13)10(8)20)5-16-17-11(14)9-12(15)19-22-18-9/h3-5,20H,2H2,1H3,(H2,14,17)(H2,15,19)/b16-5+

InChI Key

WKAUOAZWSSLYPX-FZSIALSZSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/N=C(/C2=NON=C2N)\N)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NN=C(C2=NON=C2N)N)Br)O

Origin of Product

United States

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